Isoprenaline hydrochloride (CAS: 51-30-9) is a synthetic sympathomimetic amine and a potent, non-selective $\beta$-adrenergic agonist. Unlike endogenous catecholamines, it exhibits virtually no affinity for $\alpha$-adrenergic receptors, making it the definitive reference standard for isolating $\beta_1$ and $\beta_2$ receptor-mediated responses [1]. In laboratory and industrial procurement, the hydrochloride salt is selected for its aqueous solubility (50 mg/mL at 25°C) and its direct compatibility with standard physiological buffers . Its resistance to monoamine oxidase (MAO) degradation further distinguishes it from natural analogs, providing a sustained duration of action in both in vitro assays and in vivo models[2].
Substituting isoprenaline hydrochloride with endogenous catecholamines like epinephrine or norepinephrine introduces confounding $\alpha$-adrenergic activity, such as unwanted vasoconstriction, which invalidates pure $\beta$-receptor functional assays and cardiac output measurements[1]. Furthermore, substituting with selective agonists (e.g., dobutamine or terbutaline) fails to provide the pan-$\beta$ activation required for standardized cardiac hypertrophy induction protocols [2]. From a formulation and handling perspective, substituting the hydrochloride salt with isoprenaline sulfate requires strict stoichiometric recalculations (1 mg HCl equates to 1.125 mg sulfate) and alters the counterion profile, which changes solubility dynamics when formulating in chloride-rich physiological saline (0.9% NaCl) [3].
In functional assays measuring $\beta_2$-adrenergic receptor activation via FRET sensors, isoprenaline hydrochloride serves as the benchmark full agonist. While isoprenaline achieves 100% maximal signal activation, the endogenous ligand norepinephrine only reaches 58 ± 2.6% of this maximal response, and the synthetic partial agonist terbutaline achieves only 21 ± 0.5% [1]. This demonstrates that isoprenaline is required to achieve complete receptor saturation and conformational change.
| Evidence Dimension | Maximal $\beta_2$ receptor FRET signal activation |
| Target Compound Data | 100% (Benchmark maximum) |
| Comparator Or Baseline | Norepinephrine (58%) / Terbutaline (21%) |
| Quantified Difference | 42% to 79% higher maximal activation signal than comparators |
| Conditions | Intact HEK293 cells expressing $\beta_2$AR FRET sensors |
Procuring isoprenaline hydrochloride is essential for researchers needing a true full agonist to establish the 100% baseline in GPCR screening and antagonist evaluation.
Isoprenaline hydrochloride is the standard agent for non-surgical induction of cardiac hypertrophy. Daily intraperitoneal administration of 5.0 mg/kg isoprenaline hydrochloride in Wistar rats significantly increases the heart weight-to-body weight (HW/BW) ratio from a baseline of 2.44 ± 0.11 to 3.35 ± 0.10, representing a 37% increase, alongside a 33% increase in left ventricular mass [1]. This chemical induction model avoids the high variability and mortality associated with surgical left anterior descending (LAD) artery ligation.
| Evidence Dimension | Heart weight-to-body weight (HW/BW) ratio |
| Target Compound Data | 3.35 ± 0.10 |
| Comparator Or Baseline | Saline control (2.44 ± 0.11) |
| Quantified Difference | 37% increase in HW/BW ratio |
| Conditions | Wistar rats, 5.0 mg/kg/day IP injection |
For preclinical CROs and cardiovascular labs, procuring this specific compound ensures a highly reproducible, low-mortality model for testing heart failure therapeutics.
When formulating infusion or injection solutions, the choice of salt dictates dosing stoichiometry and buffer compatibility. Isoprenaline hydrochloride is highly soluble in water (50 mg/mL at 25°C) and is directly compatible with 0.9% Sodium Chloride solutions. In contrast, substituting with the sulfate salt requires a mass adjustment, as 1.125 mg of isoprenaline sulfate is required to equal the active base equivalent of 1.0 mg of isoprenaline hydrochloride[1]. Using the hydrochloride salt simplifies formulation in standard chloride-based physiological media.
| Evidence Dimension | Mass required for equivalent active base dosing |
| Target Compound Data | 1.0 mg Isoprenaline HCl |
| Comparator Or Baseline | 1.125 mg Isoprenaline sulfate |
| Quantified Difference | 12.5% mass variance between salt forms |
| Conditions | Standard laboratory formulation and IV preparation |
Procuring the hydrochloride salt prevents dosing miscalculations and ensures reliable solubility when preparing physiological saline-based assays.
Unlike endogenous catecholamines, isoprenaline hydrochloride is a poor substrate for monoamine oxidase (MAO) and is not subjected to rapid neuronal reuptake by sympathetic neurons [1]. While epinephrine and norepinephrine are rapidly degraded by MAO, isoprenaline's resistance to this pathway results in a more sustained duration of action in isolated tissue preparations, eliminating the need to co-administer MAO inhibitors during prolonged $\beta$-adrenergic stimulation experiments [2].
| Evidence Dimension | Susceptibility to MAO degradation and neuronal reuptake |
| Target Compound Data | Poor MAO substrate (metabolically resistant) |
| Comparator Or Baseline | Epinephrine / Norepinephrine (rapid MAO degradation) |
| Quantified Difference | Significantly prolonged half-life in isolated tissue baths without MAO inhibitors |
| Conditions | In vitro sympathetic neuron and metabolic assays |
Selecting this compound allows researchers to conduct prolonged receptor activation studies without the confounding effects of rapid enzymatic degradation or the need for additional enzyme inhibitors.
Due to its reliable induction of increased left ventricular mass (37% HW/BW increase at 5.0 mg/kg/day), isoprenaline hydrochloride is the standard procurement choice for establishing in vivo models of cardiac hypertrophy and Takotsubo-like cardiomyopathy. It replaces highly variable surgical methods (like LAD ligation) with a standardized, reproducible chemical protocol[1].
As a pure $\beta$-adrenergic agonist that achieves 100% maximal FRET signal activation, this compound is the indispensable positive control for screening novel $\beta$-blockers or profiling partial agonists. It provides the essential baseline that endogenous ligands like norepinephrine (which only achieve ~58% activation) cannot supply [2].
For laboratories and manufacturers preparing physiological test solutions, the hydrochloride salt is a highly practical choice. Its aqueous solubility (50 mg/mL) and direct compatibility with 0.9% NaCl solutions facilitate formulation workflows and prevent the stoichiometric dosing errors associated with the sulfate salt.
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